molecular formula C7H3Br2NS B1597434 2,4-Dibromophenyl isothiocyanate CAS No. 13037-63-3

2,4-Dibromophenyl isothiocyanate

Cat. No. B1597434
CAS RN: 13037-63-3
M. Wt: 292.98 g/mol
InChI Key: DWFDCXAPHKAJHH-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl isothiocyanate is a chemical compound with the molecular formula C7H3Br2NS . It is derived from the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables like broccoli, radish, and cabbage . When these glucosinolates are broken down, they yield various isothiocyanates, including this compound.


Synthesis Analysis

A novel method for synthesizing isothiocyanates involves the replacement reaction of phenyl isothiocyanate and corresponding amines. This reaction occurs in dimethylbenzene as a solvent under mild conditions and nitrogen protection. The yields of some products can exceed 90%, making this method advantageous due to its low toxicity, cost-effectiveness, safety, and simplicity. It holds potential for industrial production of complex isothiocyanates .


Molecular Structure Analysis

The chemical structure of This compound consists of a phenyl ring with two bromine atoms and an isothiocyanate group (–N=C=S) attached. The compound has a molecular weight of 276.91 g/mol .


Chemical Reactions Analysis

Isothiocyanates, including this compound, can modulate the expression and activity of biotransformation enzymes involved in metabolizing and eliminating xenobiotics (such as carcinogens) from the body. They interfere with various cancer-related targets and pathways, exhibit antioxidant and anti-inflammatory activities, and play a role in detoxification .


Physical And Chemical Properties Analysis

  • Toxicity : Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Activation of Antioxidant Response Elements

Isothiocyanates, including compounds structurally related to 2,4-Dibromophenyl isothiocyanate, have been shown to activate Nrf2-dependent antioxidant response elements. This activation leads to the induction of phase 2 and antioxidant enzymes, suggesting potential therapeutic applications for oxidative stress-related conditions (Ernst et al., 2011).

Real-Time Monitoring of Mitophagy

A fluorescent bioprobe based on isothiocyanate-functionalized tetraphenylethene has been developed for real-time monitoring of mitophagy, demonstrating the utility of isothiocyanate derivatives in cellular biology and imaging applications (Zhang et al., 2015).

Synthesis of Heterocyclic Compounds with Antimicrobial Properties

Isothiocyanates have been utilized in the synthesis of new heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents. This highlights the potential of isothiocyanate derivatives in developing new antibiotics (Darwish et al., 2014).

Environmentally Sustainable Synthesis Techniques

Tandem reactions involving isothiocyanates have been carried out efficiently in water, providing a green chemistry approach to synthesizing pharmaceutically relevant compounds such as 2-aminobenzothiazoles and 2-aminobenzoxazoles (Zhang et al., 2011).

Isothiocyanates in Organic Synthesis

A comprehensive review of the synthesis of isothiocyanates, including methods involving dithiocarbamate salts and desulfurization agents, showcases the broad utility of isothiocyanates in organic synthesis and their applications in medicinal chemistry due to their anticancer, antimicrobial, antibiotic, and anti-inflammatory properties (Eschliman & Bossmann, 2019).

Chemopreventive Properties

Isothiocyanates, by virtue of their ability to trigger apoptosis in cancer cells, have been identified as naturally occurring chemopreventive agents. This application is particularly significant in the context of overcoming resistance mechanisms in cancer therapy (Thomson et al., 2006).

Safety and Hazards

2,4-Dibromophenyl isothiocyanate poses risks such as skin and eye irritation, respiratory issues, and potential allergy or asthma symptoms. Proper handling, protective gear, and storage precautions are essential .

Future Directions

Research on isothiocyanates continues to explore their applications in cancer prevention, organic synthesis, and potential medical uses. Further studies may uncover novel methods for their synthesis and enhance our understanding of their biological activities .

properties

IUPAC Name

2,4-dibromo-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDCXAPHKAJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374143
Record name 2,4-Dibromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13037-63-3
Record name Benzene, 2,4-dibromo-1-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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